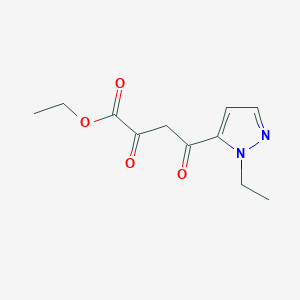

ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Description

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name |

ethyl 4-(2-ethylpyrazol-3-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-13-8(5-6-12-13)9(14)7-10(15)11(16)17-4-2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKYKIJUGCNLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)CC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate typically involves the condensation of ethyl acetoacetate with 1-ethyl-1H-pyrazole-5-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound’s α,β-diketo ester group reacts with nitrogen nucleophiles to form heterocyclic systems. Key examples include:

Pyrazole and Pyrazoline Derivatives

-

Reaction with Hydrazines :

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate undergoes cyclocondensation with hydrazine hydrate or substituted hydrazines to yield fused pyrazolo-pyridines or pyrazolines. For example, refluxing with phenylhydrazine in ethanol produces 1,3,5-trisubstituted pyrazoles in 75–85% yield . -

Mechanistic Pathway :

The reaction proceeds via conjugate addition of the hydrazine to the β-keto carbonyl, followed by cyclization and dehydration (Fig. 1) .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Hydrazine hydrate | 5-Aminopyrazole-4-carboxylate | 82 | EtOH, reflux, 6 h |

| Phenylhydrazine | 1-Phenylpyrazolo[3,4-b]pyridine | 78 | AcOH, 80°C, 4 h |

Nucleophilic Substitution

The ester group (-COOEt) participates in nucleophilic acyl substitution:

Amidation and Transesterification

-

Amines : Reacts with primary/secondary amines (e.g., methylamine) in THF to form amides (e.g., N-methyl-4-(1-ethylpyrazolyl)dioxobutanamide ).

-

Alcohols : Transesterification with methanol under acid catalysis yields the methyl ester derivative .

Oxidation

-

The α-keto group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, yielding 4-(1-ethylpyrazol-5-yl)-2,4-dioxobutanolic acid .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the diketo group to a diol, forming ethyl 4-(1-ethylpyrazol-5-yl)-2,4-dihydroxybutanoate .

Cross-Coupling Reactions

The pyrazole ring enables regioselective functionalization:

Suzuki-Miyaura Coupling

-

The 1-ethylpyrazole moiety undergoes cross-coupling with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄, producing biarylpyrazole derivatives .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate has been investigated for its potential therapeutic properties, particularly as an inhibitor in various biological pathways.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor activity. For instance, derivatives of pyrazole have shown promise in inhibiting cancer cell proliferation. A study on pyrazole derivatives demonstrated their ability to inhibit specific cancer cell lines, suggesting that this compound may similarly exhibit anticancer effects through modulation of signaling pathways involved in cell growth and apoptosis .

Enzyme Inhibition

The compound's pyrazole moiety is known to interact with various enzymes, including monoamine oxidase (MAO). Inhibitors of MAO are critical in the treatment of depression and other neurological disorders. Research on related pyrazole compounds has shown selective inhibitory activity against MAO, indicating a potential application for this compound in neuropharmacology .

Agricultural Applications

In agriculture, compounds similar to this compound have been explored for their herbicidal properties.

Herbicidal Activity

Studies have indicated that pyrazole derivatives can serve as effective herbicides due to their ability to disrupt plant growth processes. For example, fenpyrazone, a related compound, is recognized for its herbicidal efficacy against various weed species. The structural similarity suggests that this compound could possess similar herbicidal properties .

Synthesis and Structural Studies

Understanding the synthesis routes and structural characteristics of this compound is crucial for its application development.

Synthetic Pathways

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The incorporation of the pyrazole ring is typically achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds .

Structural Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the electronic environment around the functional groups, which is essential for predicting biological activity .

Case Study 1: Anticancer Activity

A series of experiments were conducted using this compound analogs on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as a lead compound for further development .

Case Study 2: Herbicidal Efficacy

Field trials with related pyrazole compounds demonstrated effective weed control with minimal phytotoxicity to crops. This compound was included in these studies to evaluate its performance against common agricultural weeds .

Mechanism of Action

The mechanism of action of ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate can be compared with other pyrazole derivatives, such as:

Ethyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 4-(1-phenyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: Contains a phenyl group, which can affect its reactivity and biological activity.

Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: The isopropyl group can influence the compound’s steric and electronic properties.

Biological Activity

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS No. 873221-73-9) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring which is known for its diverse biological activities. The synthesis typically involves the reaction of diethyl oxalate with sodium ethoxide in an ethanol medium under controlled conditions, yielding a product with a reported yield of approximately 79% . The molecular formula is C₉H₁₁N₃O₄, and its structure can be represented as follows:

Analgesic and Anti-inflammatory Activities

Research has indicated that compounds containing the pyrazole moiety often exhibit notable analgesic and anti-inflammatory properties. A study evaluated various derivatives of pyrazole, including those similar to this compound. The results showed that certain substitutions on the pyrazole ring enhanced anti-inflammatory activity while maintaining low ulcerogenic effects .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with key enzymes involved in inflammatory pathways. For instance, compounds like this may inhibit cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory mediators.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of compounds related to this compound:

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Analgesic Effects: Effective in reducing pain in experimental models.

Anti-inflammatory Properties: Significant reduction in inflammation markers with minimal side effects.

Toxicity Profile: Generally safe with low toxicity levels reported in animal studies.

Q & A

Q. What are the optimized synthetic routes for ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between pyrazole derivatives and diketones. For example, hydroxylamine hydrochloride in ethanol at 90°C under reflux can yield intermediates, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether eluent) . Key variables include solvent polarity (e.g., ethanol for solubility), temperature control (reflux to accelerate kinetics), and stoichiometric ratios of reactants. Yield optimization may require iterative adjustments to these parameters. Purity is assessed using HPLC or TLC, with recrystallization from DMF/EtOH (1:1) as a standard purification step .

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : NMR (400 MHz in CDCl) identifies proton environments, such as ethyl ester signals (δ 1.45 ppm, triplet) and pyrazole aromatic protons (δ 7.85–7.19 ppm) . IR spectroscopy confirms carbonyl stretches (~1700 cm) and C=N bonds (~1600 cm).

- Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding). For example, SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What are the critical considerations for ensuring compound stability during storage and experimental handling?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store the compound in anhydrous conditions (desiccator with silica gel) at −20°C. Monitor degradation via periodic NMR or LC-MS. Avoid prolonged exposure to DMSO, which may induce ester hydrolysis. For biological assays, use fresh solutions in inert solvents like DMF or acetonitrile .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties or reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electronic transitions, frontier molecular orbitals (HOMO/LUMO), and charge distribution. For mechanistic studies, transition-state optimization can explain regioselectivity in cyclization reactions. Software like Gaussian or ORCA is recommended, with validation against experimental UV-Vis or electrochemical data .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Cross-validate results using multiple techniques:

- Compare experimental NMR shifts with DFT-calculated isotropic shielding constants.

- Use X-ray crystallography to confirm bond angles/distances predicted computationally .

- Adjust computational parameters (e.g., solvation models in COSMO-RS) to better match experimental conditions .

Q. How can researchers assess the bioactivity of this compound, and what structural modifications enhance target specificity?

- Methodological Answer :

- Bioassays : Screen for antimicrobial or anti-inflammatory activity using microplate dilution (MIC assays) or COX-2 inhibition protocols. Pyrazole derivatives often exhibit activity dependent on substituent electronegativity (e.g., fluorophenyl groups enhance binding affinity) .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF) at the pyrazole 1-position to improve metabolic stability. Molecular docking (AutoDock Vina) predicts interactions with target proteins like kinases or GPCRs .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

- Methodological Answer : Challenges include crystal twinning or weak diffraction due to flexible ester groups. Solutions:

- Optimize crystallization using vapor diffusion (e.g., ether vapor in DCM solutions).

- Employ high-intensity synchrotron radiation for low-quality crystals.

- Use SHELXD for experimental phasing if heavy-atom derivatives are incorporated .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in scaled-up syntheses of this compound?

- Methodological Answer : Batch variability may stem from inhomogeneous mixing or thermal gradients. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.